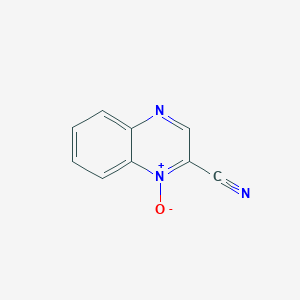

1-Oxidoquinoxalin-1-ium-2-carbonitrile

Description

1-Oxidoquinoxalin-1-ium-2-carbonitrile is a heterocyclic compound featuring a quinoxaline core (a fused benzene and pyrazine ring system) substituted with an oxide group (-O⁻) at the 1-position and a carbonitrile (-C≡N) group at the 2-position. The oxido group enhances polarity and solubility in polar solvents, while the carbonitrile group introduces electrophilicity, making it a candidate for nucleophilic substitution or cycloaddition reactions.

Properties

CAS No. |

18457-81-3 |

|---|---|

Molecular Formula |

C9H5N3O |

Molecular Weight |

171.16 g/mol |

IUPAC Name |

1-oxidoquinoxalin-1-ium-2-carbonitrile |

InChI |

InChI=1S/C9H5N3O/c10-5-7-6-11-8-3-1-2-4-9(8)12(7)13/h1-4,6H |

InChI Key |

RLAXSDFNUXEJAZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Oxidoisoquinolin-2-ium-1-carbonitrile (CAS 6969-11-5)

- Molecular Formula : C₁₀H₆N₂O

- Structure: An isoquinoline derivative with an oxido group at the 2-position and a carbonitrile at the 1-position (InChI: 1S/C10H6N2O/c11-7-10-9-4-2-1-3-8(9)5-6-12(10)13/h1-6H) .

- Key Differences: Core Heterocycle: Isoquinoline (benzene fused to a pyridine) vs. quinoxaline (benzene fused to pyrazine). Electronic Effects: The pyridine nitrogen in isoquinoline creates a less electron-deficient system compared to the pyrazine nitrogens in quinoxaline, altering reactivity toward electrophiles. Positional Isomerism: The oxido and carbonitrile groups occupy adjacent positions in the target compound but are separated in 6969-11-5, leading to distinct charge distribution and dipole moments.

1-Oxo-1,3-dihydro-isobenzofuran-4-carbonitrile

- Molecular Formula: C₉H₅NO₂

- Structure : A dihydroisobenzofuran ring with a ketone (1-oxo) and carbonitrile group at the 4-position .

- Key Differences: Aromaticity: The non-aromatic dihydroisobenzofuran core lacks the conjugated π-system of quinoxaline, reducing stability and resonance effects. Reactivity: The absence of a charged oxido group reduces electrophilicity, making nucleophilic additions less favorable.

1-Oxoindan-5-carboxylic Acid

- Molecular Formula : C₁₀H₈O₃

- Structure: An indanone derivative with a carboxylic acid group at the 5-position .

- Key Differences :

- Functional Groups : The carboxylic acid (-COOH) provides strong hydrogen-bonding capacity and acidity (pKa ~4-5), contrasting with the weakly basic oxido group.

- Applications : Carboxylic acids are often used in metal coordination or salt formation, whereas carbonitriles are precursors for heterocyclic syntheses (e.g., tetrazoles).

Comparative Data Table

Structural and Physicochemical Insights

Electronic Effects

- The quinoxaline core in 1-Oxidoquinoxalin-1-ium-2-carbonitrile features two electron-withdrawing pyrazine nitrogens, creating a highly electron-deficient system. This enhances the electrophilicity of the carbonitrile group compared to the isoquinoline analog .

- The oxido group stabilizes negative charge through resonance, which may reduce nucleophilic attack at the adjacent carbonitrile compared to neutral nitriles.

Crystallographic Considerations

- Programs like SHELXL () are critical for refining crystal structures of such compounds. The oxido group’s charge may influence hydrogen-bonding networks or ionic interactions in the solid state, affecting melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.